![molecular formula C13H15NO2 B13205497 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Hydroxyphenyl)-6-azaspiro[34]octan-5-one is a spirocyclic compound that features a unique structure combining a hydroxyphenyl group and an azaspirooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyphenyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the hydroxyphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-Hydroxyphenyl)-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-5-one: Shares the spirocyclic core but lacks the hydroxyphenyl group.
2,5-Diphenyl-1,3-oxazoline: Features a different heterocyclic core but has phenyl substituents.
Uniqueness
8-(2-Hydroxyphenyl)-6-azaspiro[34]octan-5-one is unique due to the presence of both the hydroxyphenyl group and the azaspirooctane core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-11-5-2-1-4-9(11)10-8-14-12(16)13(10)6-3-7-13/h1-2,4-5,10,15H,3,6-8H2,(H,14,16) |
InChI Key |
XBJDXXMUGJHRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



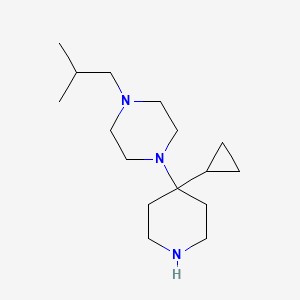
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
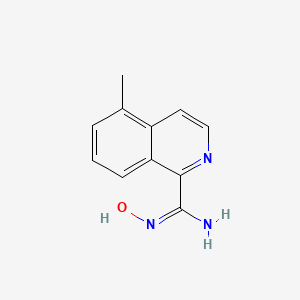
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
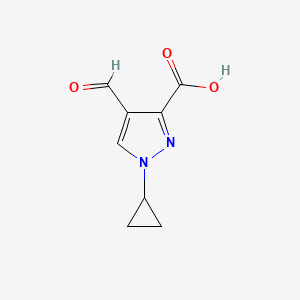
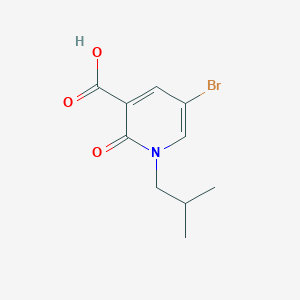
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)

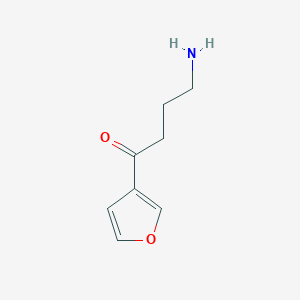
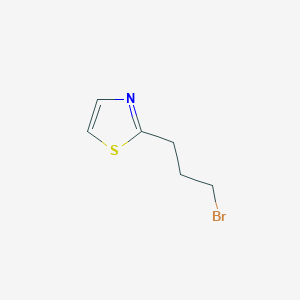
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
